Bismuth(III)subnitrate

Description

Historical Trajectories in the Academic Study of Bismuth Compounds and Bismuth(III) Subnitrate

The academic journey of bismuth and its compounds is marked by a long history of mistaken identity and gradual elucidation. For centuries, bismuth was confused with tin and lead due to its similar metallic appearance. wikipedia.org It was not until 1546 that Georgius Agricola described bismuth as a distinct metal, and it was formally identified as a chemical element in 1753 by French chemist Claude François Geoffroy. wikipedia.orgebsco.com

Bismuth(III) subnitrate itself has been known for at least two centuries, historically referred to by names such as magisterium bismuti and bismutum subnitricum. wikipedia.orgalignchemical.comdtu.dk These early preparations were used as white pigments, in cosmetics, and as gentle disinfectants. wikipedia.orgalignchemical.com One of the earliest documented medical applications was its empirical use in treating dyspepsia by Louis Odier in 1786. nih.gov The early 20th century saw the marketing of "Milk of Bismuth," an aqueous suspension containing bismuth subcarbonate and bismuth hydroxide (B78521), as a digestive aid. wikipedia.org Despite its long history of use, a deep understanding of the compound's complex chemical nature would not emerge until the advent of modern structural analysis techniques.

The Unique Chemical Context of Basic Bismuth Salts: Structural and Compositional Variability

The defining characteristic of bismuth(III) subnitrate from a chemical standpoint is its structural and compositional complexity. It is not a single molecule but a series of compounds containing bismuth(III) cations (Bi³⁺), oxide ions (O²⁻), hydroxide ions (OH⁻), and nitrate (B79036) ions (NO₃⁻). wikipedia.orgalignchemical.com The variability arises from the hydrolysis of bismuth(III) nitrate in aqueous solutions, where the pH and other reaction conditions dictate the final product. dtu.dkrsc.org

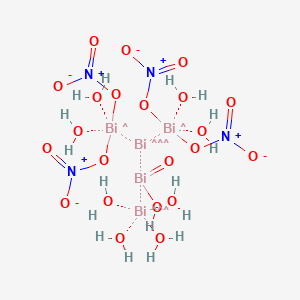

A central feature of many basic bismuth nitrates is the presence of polycationic clusters. The most prominent of these is the octahedral [Bi₆O₄(OH)₄]⁶⁺ cluster cation. wikipedia.orgalignchemical.comacs.org In this structure, six bismuth ions occupy the corners of an octahedron, bridged by oxide and hydroxide groups on the triangular faces. wikipedia.org Theoretical studies suggest that the lone pairs of electrons on the Bi³⁺ ions are stereochemically active, influencing the geometry of the cluster. wikipedia.org

Research has shown that different synthetic conditions can lead to the formation of various structures. For instance, the general chemical formula can be represented as [Bi₆O₄(OH)₄]₀.₅₊ₓ[Bi₆O₅(OH)₃]₀.₅₋ₓ(NO₃)₅.₅₊ₓ, which incorporates both the [Bi₆O₄(OH)₄]⁶⁺ and the [Bi₆O₅(OH)₃]⁵⁺ cluster ions. dtu.dk The ratio of these two clusters within the crystal lattice can vary, leading to different crystalline phases, such as monoclinic and trigonal systems, depending on the speed of crystallization. dtu.dk

In addition to these cluster-based structures, some bismuth oxynitrates form layered arrangements. These typically consist of cationic [Bi₂O₂]²⁺ layers with nitrate and hydroxide anions situated in the interlayer spaces, held together by hydrogen bonds. rsc.orgresearchgate.net The synthesis of these layered materials can also be controlled by adjusting the pH of the precursor solution. rsc.org This inherent variability makes the precise characterization of any given sample of bismuth(III) subnitrate a significant analytical challenge.

| Structural Motif | Key Polycationic Unit(s) | Example Formula | Structural Characteristics | Reference |

|---|---|---|---|---|

| Cluster-based | [Bi₆O₄(OH)₄]⁶⁺ | Bi₆O₄(OH)₄₆·H₂O | Contains discrete octahedral Bi₆ cluster cations. | alignchemical.com |

| Mixed Cluster | [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ | [Bi₆O₄(OH)₄]₀.₅[Bi₆O₅(OH)₃]₀.₅(NO₃)₅.₅ | Contains two different complex ions; can form ordered or disordered structures depending on crystallization speed. | dtu.dk |

| Layered | [Bi₂O₂]²⁺ | Bi₂O₂(OH)(NO₃) | Cationic [Bi₂O₂]²⁺ layers separated by interlayer nitrate and hydroxide anions. | rsc.orgresearchgate.net |

| Polycationic Dimer | {[Bi₆O₅(OH)₃]⁵⁺}₂ | Bi₆O₅(OH)₃₅·3H₂O | Cage-like [Bi₆O₅(OH)₃] groups are joined to form larger polycations. | alignchemical.comiucr.org |

Current Research Landscape and Academic Significance of Bismuth(III) Subnitrate Investigations

Contemporary research into bismuth(III) subnitrate has moved beyond its traditional uses to explore its potential in advanced materials and environmental applications. Its academic significance lies in its unique combination of properties: it is a readily available, heterogeneous, and relatively non-toxic heavy metal compound. wikipedia.orgnih.govresearchgate.net

One major area of investigation is its use as a catalyst in organic synthesis. Studies have demonstrated that bismuth subnitrate is an excellent and reusable heterogeneous catalyst for reactions such as the acetalization and ketalization of carbonyl compounds. researchgate.net Its catalytic performance is often attributed to its acidic nature. researchgate.net

In the field of environmental science, bismuth subnitrate is being studied for its ability to remediate contaminated water. It has shown effectiveness as an adsorbent for removing textile dyes from aqueous solutions. mdpi.com The sorption mechanism is believed to involve chemical interactions between the positively charged surface of the bismuth subnitrate and anionic dye molecules. mdpi.com

Furthermore, bismuth(III) subnitrate serves as a crucial precursor for the synthesis of other functional bismuth materials. For example, it can be thermally treated to produce various phases of bismuth oxide (Bi₂O₃), including nanoparticles. mdpi.comnih.gov These resulting bismuth oxide materials are themselves subjects of intensive research for applications in photocatalysis. mdpi.comnih.gov The ongoing exploration of bismuth-based materials is part of a broader scientific effort to develop sustainable and less toxic alternatives to materials containing elements like lead. wikipedia.orgacs.org

| Research Area | Specific Application | Key Findings | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Acetalization and ketalization of carbonyl compounds. | Acts as an efficient, solid, and recyclable acid catalyst under mild conditions. | researchgate.net |

| Environmental Remediation | Adsorption of anionic dyes (e.g., RB19) from water. | Demonstrates high sorption efficiency, particularly at acidic pH, through chemical interaction. | mdpi.com |

| Materials Synthesis | Precursor for bismuth oxide (Bi₂O₃) photocatalysts. | Can be converted via thermal treatment into Bi₂O₃ with photocatalytic properties. | mdpi.com |

| Medical Chemistry | Adjunctive agent for Helicobacter pylori eradication. | Improves the eradication rate when used with standard antibiotic therapies. | drugbank.com |

Structure

2D Structure

Properties

Molecular Formula |

Bi5H17N4O22 |

|---|---|

Molecular Weight |

1470.05 g/mol |

InChI |

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q;;+1;2*+2;4*-1;;;;;;;;;;/p-1 |

InChI Key |

FSDTZGWPBGSZKL-UHFFFAOYSA-M |

Canonical SMILES |

[N+](=O)([O-])O[Bi]O[N+](=O)[O-].[N+](=O)([O-])O[Bi]O[N+](=O)[O-].O.O.O.O.O.O.O.O.O[Bi]=O.[Bi].[Bi] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Bismuth Iii Subnitrate

Conventional Synthetic Routes: Precipitation and Hydrothermal Methods

Conventional synthesis methods for Bismuth(III) subnitrate primarily involve precipitation and hydrothermal techniques. These routes are well-established and are often used for large-scale production.

Precipitation Method:

Precipitation is a widely employed method for the synthesis of bismuth compounds, including Bismuth(III) subnitrate. sibran.ru This technique generally involves the hydrolysis of a bismuth salt solution, typically bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), through the addition of a base or by controlled changes in pH. The process is seemingly straightforward, yet the final product's characteristics are highly dependent on various reaction parameters.

Key parameters influencing the precipitation process include:

Precursor Concentration: The initial concentration of the bismuth salt solution affects the nucleation and growth rates of the precipitate.

pH of the Solution: The pH plays a critical role in the hydrolysis process and the final composition of the basic bismuth nitrate.

Temperature: Temperature influences the solubility of the reactants and the kinetics of the precipitation reaction.

Stirring Rate: Adequate mixing is essential for ensuring homogeneity and preventing localized supersaturation, which can lead to non-uniform particle formation.

Addition Rate of Precipitant: The rate at which the precipitating agent is added can control the particle size and distribution.

A typical precipitation synthesis involves dissolving bismuth nitrate pentahydrate in nitric acid to prevent premature hydrolysis. A basic solution, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, is then added to induce the precipitation of Bismuth(III) subnitrate. The resulting precipitate is then filtered, washed to remove impurities, and dried.

| Parameter | Condition | Effect on Product |

| Bismuth Nitrate Concentration | High | Smaller particle size |

| pH | Low (acidic) | Formation of less basic nitrates |

| pH | High (alkaline) | Formation of more basic nitrates |

| Temperature | High | Increased crystallinity |

| Stirring Rate | High | More uniform particle size |

Hydrothermal Method:

The hydrothermal method offers a route to crystalline materials with controlled morphology and size distribution. This technique involves a chemical reaction in a sealed vessel, known as an autoclave, where the temperature is raised above the boiling point of water, leading to an increase in pressure. These conditions facilitate the dissolution and recrystallization of materials that are sparingly soluble under ambient conditions.

For the synthesis of bismuth compounds, a bismuth precursor (e.g., bismuth nitrate) is mixed with a solvent (typically water) and often a mineralizer or a pH-modifying agent in an autoclave. The vessel is then heated to a specific temperature for a defined period. The elevated temperature and pressure promote the formation of well-defined crystalline structures.

Research on the hydrothermal synthesis of related bismuth compounds, such as bismuth oxyhalides and bismuth vanadate (B1173111), has demonstrated that parameters like reaction time, temperature, and the presence of surfactants can be tuned to produce various morphologies, including nanoplates, nanorods, and microspheres. While specific detailed protocols for Bismuth(III) subnitrate via this method are less common in literature, the principles are directly applicable.

| Parameter | Condition | Effect on Product Morphology |

| Temperature | 120-200°C | Controls crystallinity and phase purity |

| Reaction Time | 6-24 hours | Influences particle growth and size |

| Precursor Concentration | 0.1-1 M | Affects nucleation density and particle size |

| Additives (e.g., surfactants) | CTAB, PVP | Can direct the growth of specific crystal facets, leading to different morphologies |

Advanced Synthesis Strategies for Controlled Material Attributes

To meet the demands for materials with specific functionalities, advanced synthesis strategies have been developed. These methods offer greater control over the particle size, morphology, surface area, and crystal structure of Bismuth(III) subnitrate.

Sol-Gel Techniques for Nanostructure Fabrication

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly oxides, in various forms such as powders, thin films, and fibers. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

A typical sol-gel synthesis of a bismuth-containing material involves the following steps:

Precursor Solution: A bismuth precursor, such as bismuth nitrate or an alkoxide, is dissolved in a suitable solvent, often in the presence of a chelating agent like citric acid to control the hydrolysis and condensation rates.

Hydrolysis and Condensation: Water is added to the precursor solution to initiate hydrolysis, where the precursor reacts with water. This is followed by condensation reactions, leading to the formation of a network of metal-oxygen-metal bonds, resulting in the sol.

Gelation: With further condensation, the sol viscosity increases until a continuous network, the gel, is formed.

Aging and Drying: The gel is aged to allow for further strengthening of the network. The solvent is then removed from the gel through drying, which can be done via conventional heating or supercritical drying to produce an aerogel.

Calcination: The dried gel is often heat-treated (calcined) to remove residual organic compounds and to crystallize the final oxide material.

While the sol-gel method is extensively used for simple bismuth oxides (Bi₂O₃), its application to the more complex Bismuth(III) subnitrate requires careful control of the nitrate and hydroxide stoichiometry during the gelation process. The advantage of this method lies in its ability to achieve high purity and homogeneity at a molecular level, and to produce nanostructured materials with high surface areas.

| Parameter | Condition | Effect on Nanostructure |

| Precursor Type | Alkoxide vs. Salt | Affects hydrolysis rate and sol stability |

| pH | 2-5 | Controls hydrolysis and condensation kinetics |

| Water-to-Precursor Ratio | 4:1 to 16:1 | Influences the degree of cross-linking |

| Chelating Agent | Citric Acid, Ethylene (B1197577) Glycol | Stabilizes the precursor and controls particle growth |

| Calcination Temperature | 400-600°C | Determines the final crystal phase and particle size |

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for the preparation of a wide range of materials. acs.org This technique utilizes microwave radiation to heat the reactants directly and volumetrically, leading to significantly shorter reaction times compared to conventional heating methods. acs.org The rapid heating can also lead to the formation of unique microstructures and improved material properties.

In the context of Bismuth(III) subnitrate synthesis, a microwave-assisted approach would typically involve placing the precursor solution in a microwave reactor. The polar molecules in the solution absorb microwave energy, leading to a rapid increase in temperature and pressure, which accelerates the hydrolysis and precipitation of the desired compound.

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Reactions that might take hours with conventional heating can often be completed in minutes.

Energy Efficiency: Direct heating of the reactants is more energy-efficient than heating the entire reaction vessel.

Improved Product Purity and Yield: The rapid and uniform heating can lead to cleaner reactions with fewer side products.

Control over Nanoparticle Morphology: The fast kinetics can be exploited to produce nanoparticles with a narrow size distribution.

| Parameter | Condition | Effect on Reaction |

| Microwave Power | 100-800 W | Affects the heating rate and reaction time |

| Reaction Time | 1-30 minutes | Determines the extent of reaction and particle growth |

| Solvent | Polar solvents (e.g., water, ethylene glycol) | Efficiently absorb microwave radiation |

| Precursor Concentration | 0.05-0.5 M | Influences nucleation rate and final particle size |

Sonochemical Approaches for Fine Particle Generation

Sonochemistry utilizes the energy of high-frequency sound waves (ultrasound) to induce chemical reactions and processes. The underlying phenomenon is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. researchgate.net These extreme conditions can drive chemical reactions and produce materials with unique characteristics.

For the synthesis of Bismuth(III) subnitrate, a sonochemical approach would involve irradiating a solution of a bismuth precursor with high-intensity ultrasound. The cavitation effects can lead to the formation of highly reactive species and provide the energy for the nucleation and growth of nanoparticles. This method is particularly effective for producing very fine, amorphous, or nanocrystalline particles with a high surface area.

| Parameter | Condition | Effect on Particle Characteristics |

| Ultrasound Frequency | 20-100 kHz | Lower frequencies produce more intense cavitation |

| Ultrasound Power | 50-500 W/cm² | Higher power increases the rate of particle formation |

| Reaction Temperature | 25-80°C | Can be controlled to influence particle crystallinity |

| Surfactant/Stabilizer | PVP, PEG | Prevents agglomeration of the nanoparticles |

Template-Assisted Growth and Biomineralization Mimicry

Template-assisted synthesis is a powerful strategy for controlling the morphology and architecture of materials at the nanoscale. This approach utilizes a pre-existing template with a defined structure to direct the formation of the desired material. The template can be a "hard" template, such as porous alumina or silica, or a "soft" template, like surfactant micelles, liquid crystals, or biological macromolecules.

While specific research on template-assisted synthesis of Bismuth(III) subnitrate is limited, the principles have been successfully applied to other bismuth compounds, such as bismuth oxide (Bi₂O₃). For instance, diblock copolymers have been used as templates to create nano-sized micelles that can be loaded with a bismuth precursor. Subsequent removal of the template through calcination yields Bi₂O₃ nanoparticles with a size and shape dictated by the original micelles. nih.gov

Biomineralization mimicry is a subset of template-assisted synthesis that draws inspiration from natural biological processes where organisms produce inorganic materials with complex, hierarchical structures (e.g., bones, shells). This approach often uses biomolecules like proteins, polysaccharides, or DNA as templates or structure-directing agents. These biomolecules can control the nucleation, growth, and crystal orientation of the inorganic phase, leading to materials with enhanced properties. The application of these biomimetic principles to the synthesis of Bismuth(III) subnitrate could potentially lead to novel structures with improved performance in its applications.

Principles of Green Chemistry in Bismuth(III) Subnitrate Synthesis

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov Given the applications of bismuth compounds, particularly in medicine, the adoption of green synthetic routes is of significant importance. Bismuth itself is considered an environmentally friendly element, often referred to as a "green" heavy metal due to its low toxicity. nih.gov

Several principles of green chemistry can be applied to the synthesis of Bismuth(III) subnitrate:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with water or other benign alternatives. For example, avoiding the use of strong acids where possible.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted or sonochemical synthesis, which often operate at lower temperatures and for shorter durations than conventional methods. acs.org

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy).

Use of Renewable Feedstocks: While not directly applicable to the bismuth source, this principle can be considered for other reagents and solvents used in the synthesis.

An example of a greener approach to preparing bismuth-containing solutions is the preliminary oxidation of metallic bismuth with atmospheric oxygen, which reduces the consumption of nitric acid and eliminates the release of toxic nitrogen oxides. sibran.ru Furthermore, developing catalytic processes using bismuth compounds, including Bismuth(III) subnitrate, for organic synthesis aligns with the principles of green chemistry by replacing more toxic catalysts. nih.gov

Parameters Governing the Synthesis and Material Characteristics of Bismuth(III) subnitrate

The synthesis of Bismuth(III) subnitrate, a compound with varied applications, is predominantly achieved through the hydrolysis of a Bismuth(III) nitrate precursor. differencebetween.comwikipedia.org The characteristics of the final product, including its chemical composition, crystal structure, particle size, and morphology, are intricately dependent on a range of synthesis parameters. Precise control over these variables is essential to engineer materials with desired properties for specific applications. These governing factors can be categorized into reaction conditions and post-synthetic treatments.

Influence of Precursor Concentration and Stoichiometric Ratios

The initial concentration of the bismuth precursor and the stoichiometric relationship between reactants are fundamental parameters that significantly dictate the outcome of the synthesis.

Research has demonstrated that the concentration of the Bismuth(III) nitrate solution directly influences the crystallite size of the resulting product. researchgate.net For instance, in the synthesis of bismuth oxide nanoparticles via the chemical reduction of bismuth nitrate pentahydrate, varying the initial concentration of the precursor from 0.04 mol/L to 0.1 mol/L resulted in different crystallite sizes. researchgate.net This highlights the role of precursor concentration in controlling nucleation and growth kinetics.

The molar ratio of the reactants is equally critical. In a patented method for producing Bismuth(III) subnitrate from bismuth oxide and nitric acid, the recommended nitric acid dosage is 1 to 4 times the theoretical amount based on the molar ratio. google.com This same process specifies a quality ratio of the nitric acid solution to the bismuth oxide powder between 1 and 20, indicating that the relative amounts of the reactants are a key variable in controlling the reaction to favor the desired product formation. google.com Similarly, in related syntheses, such as the precipitation of bismuth ditartrate from bismuth-containing nitrate solutions, a molar ratio of tartrate ions to Bi(III) of at least 2 was found to be optimal. sibran.ru

Table 1: Effect of Precursor and Stoichiometric Ratios on Synthesis

| Parameter | Recommended Ratio/Concentration | Observed Effect | Source |

| Precursor Concentration | 0.04 mol/L vs. 0.1 mol/L Bismuth Nitrate | Influences final crystallite size. | researchgate.net |

| Stoichiometric Ratio (HNO₃:Bi₂O₃) | 1-4 times theoretical molar amount | Controls reaction to favor Bismuth(III) subnitrate formation. | google.com |

| Reactant Mass Ratio (HNO₃ soln:Bi₂O₃ powder) | 1:1 to 20:1 | Manages the concentration scope for the conversion reaction. | google.com |

Role of pH, Temperature, and Pressure in Reaction Control

The physicochemical environment, specifically pH, temperature, and pressure, exerts profound control over the hydrolysis reaction and the resulting material characteristics.

pH: The pH of the reaction medium is one of the most critical factors in the synthesis of Bismuth(III) subnitrate. Bismuth(III) nitrate is highly susceptible to hydrolysis, readily forming a range of oxynitrates as the pH rises above 0. differencebetween.comwikipedia.org The extent of bismuth precipitation from the solution increases with pH, and complete precipitation can be achieved by raising the pH to 3. sibran.ru Studies recommend a pH range of 0.55–1.0 for the hydrolytic precipitation of bismuth to obtain a pure final product. sibran.ru The pH not only affects the yield but also the specific surface area of the product. sibran.ru In the hydrothermal synthesis of related bismuth compounds, the pH of the precursor solution has a significant influence on the crystal structure of the prepared samples, with different phases being favored at different pH levels. researchgate.net

Temperature: Reaction temperature significantly impacts the kinetics and thermodynamics of the synthesis. Conducting the hydrolysis at elevated temperatures (≥50°C) promotes the formation of coarse-crystalline precipitates of basic bismuth nitrate that are easy to filter. sibran.ru Higher temperatures can also allow for quantitative precipitation at lower pH values; for example, at 60°C, a 97–99% precipitation of bismuth can be achieved in a pH range of 0.8–1. sibran.ru Different synthetic methods specify a broad range of operating temperatures, from 5–100°C in one patented process to as high as 190°C for hydrothermal synthesis to obtain specific crystalline forms like Bi₆O₆(OH)₃₃·1.5H₂O. google.comrsc.org

Pressure: While less commonly cited as a primary control parameter for the hydrolysis step itself, pressure can be a key factor in the preparation of the Bismuth(III) nitrate precursor solution. One method involves reacting metallic bismuth with nitric acid under pressurized oxygen, with the internal pressure of the reaction vessel adjusted to 0.1 to 0.9 MPa. google.com This approach enhances the reaction efficiency and reduces toxic nitrogen oxide emissions. google.com

Table 2: Influence of Reaction Conditions on Bismuth Precipitation

| Condition | Value | Outcome | Source |

| pH | > 0 | Initiation of hydrolysis to form oxynitrates. | differencebetween.comwikipedia.org |

| pH | 0.55 - 1.0 | Recommended for precipitation of pure Bismuth(III) subnitrate. | sibran.ru |

| pH | 3.0 | Attainment of complete (99.99%) bismuth precipitation. | sibran.ru |

| Temperature | ≥ 50°C | Yields easily filterable, coarse-crystalline precipitate. | sibran.ru |

| Temperature | 60°C (at pH 0.8-1) | Achieves 97-99% precipitation. | sibran.ru |

| Temperature | 190°C (Hydrothermal) | Forms specific crystalline structures, e.g., Bi₆O₆(OH)₃₃·1.5H₂O. | rsc.org |

| Pressure | 0.1 - 0.9 MPa | Used in precursor synthesis to improve efficiency. | google.com |

Impact of Reaction Time, Agitation, and Aging Processes

The dynamic aspects of the synthesis, including its duration and the physical handling of the reaction mixture, are crucial for achieving high conversion rates and desired product morphology.

Reaction Time: The necessary duration for the reaction to reach completion is highly dependent on other parameters, particularly temperature. For instance, the synthesis of basic bismuth gallate at 60°C required a stirring time of at least 18 hours, whereas increasing the temperature to 90°C reduced the required time to just 4 hours. sibran.ru Patented methods for Bismuth(III) subnitrate production specify a wide range of possible reaction times, from as short as 15 minutes to as long as 840 minutes (14 hours), depending on the specific process conditions employed. google.com

Agitation: Mechanical agitation, such as stirring, is a standard and vital component of the synthesis process to ensure a homogeneous reaction mixture and promote efficient mass transfer. sibran.ruacs.org More advanced techniques have been developed to enhance reaction speed and conversion efficiency. One patent describes the use of continuous ball milling or rod milling during the reaction of solid bismuth oxide with nitric acid. google.com This mechanical action serves to abrade the newly formed Bismuth(III) subnitrate product from the surface of the reactant particles, constantly exposing fresh bismuth oxide to the acid and thereby significantly accelerating the solid-liquid conversion reaction. google.com

Aging Processes: While not always explicitly defined as "aging," the practice of maintaining the reaction under specific conditions for an extended period allows for the growth and stabilization of crystals. This period is crucial for the development of the final particle size and crystallinity of the Bismuth(III) subnitrate precipitate.

Post-Synthetic Treatments: Washing, Drying, and Calcination Effects

Following the initial precipitation, the material undergoes several post-synthetic treatments that are critical for purification and for modifying its final properties.

Washing: The precipitate is washed to remove unreacted precursors, by-products, and other soluble impurities. sibran.ru The washing medium itself can have a transformative effect on the product. For example, washing a precipitate of basic bismuth nitrate with water or a dilute nitric acid solution (pH ≥ 1) can induce recrystallization, altering the material's structure to form Bi₆O₅(OH)₃₅·3H₂O. sibran.ru

Drying: After thorough washing, the purified precipitate is dried to remove residual water. The drying temperature must be carefully controlled to avoid decomposition or unwanted phase changes. A drying temperature range of 80–120°C is commonly recommended for basic bismuth nitrate. sibran.ru

Calcination: Calcination is a high-temperature heat treatment that induces thermal decomposition and significant phase transformations. Upon heating, Bismuth(III) subnitrate decomposes, ultimately forming bismuth oxide (Bi₂O₃) and releasing nitrogen oxides. wikipedia.orgresearchgate.net The final characteristics of the resulting bismuth oxide are heavily dependent on the calcination temperature. Research has shown that different calcination temperatures (e.g., 500°C, 600°C, and 700°C) produce Bi₂O₃ with different crystal structures and particle sizes. researchgate.net Generally, higher calcination temperatures result in the formation of larger particles. researchgate.net This treatment is therefore not typically used for producing Bismuth(III) subnitrate itself, but rather for converting it into bismuth oxide with tailored properties. researchgate.netrsc.org

Advanced Characterization and Analytical Techniques Applied to Bismuth Iii Subnitrate

Spectroscopic Methodologies for Elucidating Chemical Bonding and Electronic Structure

Spectroscopic techniques provide profound insights into the molecular and electronic characteristics of bismuth(III) subnitrate by probing the interactions of electromagnetic radiation with the material.

FTIR and Raman spectroscopy are powerful non-destructive techniques used to identify the vibrational modes of molecules within a sample, offering a "fingerprint" of the functional groups present.

In the analysis of bismuth(III) subnitrate, FTIR spectra typically exhibit a strong, broad absorption band around 3430 cm⁻¹, which corresponds to the O-H stretching vibrations of hydroxyl groups and adsorbed water molecules. mdpi.comresearchgate.net Vibrations associated with the nitrate (B79036) anion (NO₃⁻) are also prominent, with characteristic bands appearing around 1384 cm⁻¹, 1038 cm⁻¹, and 811 cm⁻¹. mdpi.com The presence of the core bismuth-oxygen (B8504807) structure is confirmed by a distinct band at approximately 563 cm⁻¹, which is assigned to the stretching vibrations of the Bi-O bond. mdpi.comresearchgate.net

Raman spectroscopy complements FTIR by providing information on symmetric molecular vibrations. For bismuth nitrate complexes, a polarized Raman band observed around 235 cm⁻¹ is attributed to the symmetric Bi-O(NO₂) stretching motion, indicating a degree of covalent character in the metal-ligand bond. electronicsandbooks.com Another polarized band near 370 cm⁻¹ is assigned to the symmetric bismuth-water stretching vibration, confirming the coordination of water molecules to the bismuth center. electronicsandbooks.com The peak for unconverted bismuth nitrate pentahydrate may appear at 1026 cm⁻¹. researchgate.net

Table 1: Key Vibrational Modes for Bismuth(III) Subnitrate

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Reference |

| O-H Stretching | ~3430 | - | mdpi.comresearchgate.net |

| NO₃⁻ Vibrations | ~1384, ~1038, ~811 | - | mdpi.com |

| Bi-O Stretching | ~563 | - | mdpi.com |

| Symmetric Bi-O(NO₂) Stretch | - | ~235 | electronicsandbooks.com |

| Symmetric Bi-H₂O Stretch | - | ~370 | electronicsandbooks.com |

XPS is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The analysis of bismuth(III) subnitrate by XPS confirms the presence of bismuth, oxygen, and nitrogen on the surface.

The high-resolution spectrum for the Bi 4f region shows two characteristic peaks, Bi 4f₇/₂ and Bi 4f₅/₂, with a spin-orbit splitting of approximately 5.3 eV. thermofisher.com For bismuth(III) oxide (Bi₂O₃), a common reference, the Bi 4f₇/₂ peak is typically observed at a binding energy of around 159 eV. thermofisher.comresearchgate.net In bismuth subnitrate, these peaks confirm that bismuth exists predominantly in the +3 oxidation state (Bi³⁺). rsc.orgchalcogen.ro The O 1s spectrum is often deconvoluted into multiple peaks, with the main peak around 530 eV corresponding to Bi-O bonds in the bismuth oxy-hydroxide cluster and other peaks at higher binding energies attributable to nitrates and surface hydroxyl groups. researchgate.netresearchgate.net

Table 2: Typical XPS Binding Energies for Bismuth Compounds

| Element / Orbital | Binding Energy (eV) | Inferred Chemical State | Reference |

| Bi 4f₇/₂ | ~159.0 | Bi³⁺ in Bi₂O₃ | thermofisher.com |

| Bi 4f₅/₂ | ~164.3 | Bi³⁺ in Bi₂O₃ | thermofisher.com |

| O 1s | ~530.0 - 532.0 | Bi-O, NO₃⁻, OH⁻ | researchgate.netresearchgate.net |

XAS is a technique that provides information on the local geometric and/or electronic structure of a specific absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Analysis of the Bi L₃-edge XANES spectrum is used to confirm the oxidation state of bismuth. mdpi.comresearchgate.net For bismuth subnitrate, the position of the absorption edge is consistent with a Bi³⁺ valence state. rsc.org

The EXAFS region provides quantitative information about the local atomic environment, such as bond distances and coordination numbers. Fits to the Bi L₃-edge EXAFS data for a typical bismuth subnitrate material reveal two distinct Bi-O bond distances at approximately 2.14 Å and 2.70 Å. rsc.org Furthermore, a Bi-Bi interatomic distance is identified at about 3.67 Å, which corresponds to the geometry within the [Bi₆Oₓ(OH)₈₋ₓ] polycationic clusters. rsc.org These measurements are crucial for confirming the complex cage-like structure of the compound.

Table 3: EXAFS-Derived Structural Parameters for Bismuth Subnitrate

| Scattering Path | Bond Distance (Å) | Coordination Number (N) | Reference |

| Bi-O (1st shell) | 2.14 ± 0.01 | - | rsc.org |

| Bi-O (2nd shell) | 2.70 ± 0.03 | - | rsc.org |

| Bi-Bi | 3.67 ± 0.03 | - | rsc.org |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions from the valence band to the conduction band in semiconductor materials. thermofisher.com This analysis is used to determine the optical band gap (Eg) of the material, a key parameter influencing its potential photocatalytic or electronic applications. iisc.ac.incaltech.edu

The band gap of bismuth-based materials can be estimated from the onset of the absorption edge in the UV-Vis spectrum using a Tauc plot. researchgate.net While specific data for bismuth subnitrate is less common, related compounds like bismuth oxides (α-Bi₂O₃) have band gaps in the range of 2.64-2.85 eV. researchgate.net The absorption spectrum provides insight into the energy required to excite an electron, which is fundamental to understanding the material's electronic behavior.

Diffraction Techniques for Crystalline and Amorphous Phase Analysis

Diffraction techniques are essential for determining the atomic and molecular structure of a material, distinguishing between crystalline and amorphous phases, and identifying specific crystal structures.

XRD is the primary technique for analyzing the crystal structure of materials. The diffraction pattern of a crystalline solid is unique and serves as a fingerprint for phase identification. For bismuth(III) subnitrate, XRD patterns reveal a highly crystalline structure. gre.ac.uk

The exact structure can vary depending on the synthesis method, leading to different hydrated forms or compositions, such as Bi₆O₅(OH)₃₅·2H₂O. mdpi.comgre.ac.uk This particular phase is reported to have a trigonal crystal system with the space group P-3. gre.ac.uk Another common form, Bi₆O₄(OH)₄₆, crystallizes in a rhombohedral hexagonal unit cell with the space group R-3. researchgate.net The sharp peaks in the XRD pattern are indicative of a well-ordered, crystalline material. gre.ac.uk By comparing the experimental diffraction pattern to reference databases (e.g., JCPDS-ICDD), the specific phase of the bismuth subnitrate can be identified. gre.ac.uk

Table 4: Representative XRD Peaks for Trigonal Bi₆O₅(OH)₃₅·2H₂O

| 2θ (degrees) | Crystal Plane (hkl) | Reference |

| ~10.5 | (101) | gre.ac.ukdtu.dk |

| ~28.0 | (004) | gre.ac.uk |

| ~32.5 | (410) | gre.ac.uk |

| ~46.5 | (602) | gre.ac.uk |

| ~55.0 | (415) | gre.ac.uk |

Note: Peak positions are approximate and can vary slightly based on specific crystalline form and experimental conditions.

Electron Diffraction (ED) and Selected Area Electron Diffraction (SAED) for Nanocrystalline Analysis

Electron Diffraction (ED) is a crystallographic technique that provides information about the crystal structure of materials. When performed in a Transmission Electron Microscope (TEM), a specific variant known as Selected Area Electron Diffraction (SAED) allows for the analysis of very small, selected areas of a sample. wikipedia.org This technique is particularly valuable for the characterization of nanocrystalline materials, including Bismuth(III) subnitrate and its derivatives. wikipedia.orgsu.se

In SAED, a parallel electron beam illuminates a specific area of the specimen, and the resulting diffraction pattern is recorded. wikipedia.org This pattern is a representation of the reciprocal lattice of the crystal. The nature of the SAED pattern provides direct insight into the crystallinity of the sample. youtube.com A pattern consisting of sharp, distinct spots indicates a single-crystal structure. Conversely, a pattern of concentric rings is characteristic of a polycrystalline material, where numerous small crystallites are randomly oriented. youtube.com If the material is amorphous, a diffuse halo is observed instead of sharp rings or spots. youtube.com

For Bismuth(III) subnitrate and its thermal decomposition products, SAED is instrumental in confirming their crystalline nature. For instance, SAED patterns of bismuth nanoparticles, which can be formed from bismuth precursors, show distinct rings that can be indexed to specific crystal lattice planes, confirming their crystalline structure. researchgate.netresearchgate.net Analysis of these patterns can determine crystal orientation and measure lattice constants. wikipedia.org

| Parameter | Description | Typical Observation for Nanocrystals |

|---|---|---|

| Crystallinity | Distinguishes between single-crystal, polycrystalline, and amorphous states. youtube.com | Concentric rings indicating polycrystalline nature. researchgate.net |

| Crystal Structure | Provides data to identify the crystal system (e.g., trigonal, monoclinic). su.se | Indexing of rings corresponds to known crystal structures, such as the trigonal system for bismuth. researchgate.net |

| Lattice Parameters | Allows for the calculation of the dimensions of the unit cell. wikipedia.org | Inter-ring distances are used to calculate interplanar spacings (d-spacings). |

| Phase Identification | Helps identify the specific crystalline phase of the material. azonano.com | Matching diffraction patterns to database entries (e.g., ICDD cards) confirms phases like α-Bi₂O₃. rsc.org |

Microscopic Techniques for Morphological and Nanostructural Investigation

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Imaging

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. azooptics.commdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. mdpi.com A focused beam of electrons scans the surface, and the resulting signals (primarily secondary electrons) are used to create an image. azooptics.com SEM analysis of Bismuth(III) subnitrate has revealed its morphology as briquette-shaped particles, approximately 8 μm in size. researchgate.net This technique is also crucial for observing morphological transformations that occur during chemical reactions, such as the thermal decomposition of basic bismuth nitrates into bismuth oxide (Bi₂O₃), which can exhibit different morphologies like coral reef-like structures. researchgate.netmatec-conferences.org

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the imaging of the internal structure of materials. azonano.commdpi.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen. mdpi.com This technique is essential for the detailed characterization of nanoparticles, providing information on particle size, size distribution, and shape. azonano.comyoutube.com For instance, TEM has been used to visualize bismuth nanoparticles synthesized from precursors, revealing their size and shape at the nanometer scale. researchgate.net

| Compound | Technique | Observed Morphology | Approximate Size | Reference |

|---|---|---|---|---|

| Bismuth(III) subnitrate | SEM | Briquette-shaped | 8 μm | researchgate.net |

| α-Bi₂O₃ (from subnitrate) | SEM | Coral reefs-like, agglomerated small materials | N/A | researchgate.net |

| Bi₆O₅(OH)₃₅·3H₂O | SEM | Rectangular sheets, leaflets | L = 10 µm, W = 2-3 µm | researchgate.net |

| Bismuth Nanoparticles | TEM | Spherical | 5-50 nm | researchgate.net |

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging mode of TEM that allows for the direct visualization of the atomic structure of a crystalline sample. wikipedia.orgindiana.edu By achieving resolutions at the angstrom level (around 0.5 Å or 0.05 nm), HRTEM can resolve individual atomic columns and crystal defects. wikipedia.org

The image in HRTEM is formed by the interference of the transmitted and diffracted electron beams, a process known as phase-contrast imaging. xray.cz This interference pattern creates a "lattice image," where the periodic arrangement of atoms in the crystal is visible as fringes. The distance between these fringes corresponds to the interplanar spacing of the crystal lattice.

HRTEM is a critical tool for the structural characterization of nanomaterials derived from Bismuth(III) subnitrate. For example, in the study of bismuth nanoparticles, HRTEM images clearly show the lattice fringes. researchgate.net Measurement of these fringes allows for the direct determination of d-spacings, which can then be matched to specific crystallographic planes, such as the (110) lattice spacing in bismuth, providing unambiguous phase identification at the nanoscale. researchgate.net The interpretation of HRTEM images is often supported by computer simulations to confirm the atomic structure. epfl.ch

| Material | Crystal System | Observed Lattice Plane | Measured d-spacing (Å) | Reference |

|---|---|---|---|---|

| Bismuth Nanoparticle | Trigonal | (110) | ~2.3 | researchgate.net |

| Graphite (B72142) (for comparison) | Hexagonal | (002) | 3.4 | indiana.edu |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of imaging surface topography with nanoscale resolution in three dimensions. azooptics.comnanosurf.com It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to generate a 3D topographical map. azooptics.com

Beyond imaging, AFM is a versatile tool for quantifying nanoscale mechanical properties. nist.govresearchgate.net By analyzing the force-distance curves as the tip approaches and retracts from the surface, properties such as elastic modulus, hardness, and adhesion can be determined. spmtips.commdpi.com

While studies on Bismuth(III) subnitrate itself are limited, AFM has been applied to its decomposition products, such as bismuth oxide (Bi₂O₃). Analysis of Bi₂O₃ layers reveals quantitative data on surface roughness. researchgate.net This information is crucial as surface characteristics can influence the material's performance in applications like photocatalysis. researchgate.net

| Parameter | Symbol | Value | Description | Reference |

|---|---|---|---|---|

| Mean Roughness | Ra | 133 ± 2 nm | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | researchgate.net |

| Root Mean Square Roughness | Rq | 155 ± 2 nm | The root mean square average of the height deviations taken from the mean image data plane. | researchgate.net |

| Projected Surface Area | A_p | 48 μm² | The two-dimensional area of the scanned surface. | researchgate.net |

Thermal Analysis Methods for Decomposition Pathways and Stability Profiling

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a fundamental tool for determining the thermal stability and decomposition pathways of compounds like Bismuth(III) subnitrate. rsc.org

A TGA experiment yields a thermogram, which plots mass percentage against temperature. The decomposition of basic bismuth nitrates typically occurs in distinct stages. researchgate.net These stages often correspond to the sequential loss of adsorbed and crystalline water, followed by the decomposition of hydroxyl groups and nitrate moieties. rsc.orgresearchgate.net The final product of the thermal decomposition of various basic bismuth(III) nitrates in the air is typically the most stable oxide, α-Bi₂O₃. rsc.org

For example, the thermal analysis of a related compound, Bi₂O₂(OH)(NO₃), shows a clear decomposition profile. researchgate.net The process begins at a specific temperature and results in a total mass loss that corresponds to the conversion of the precursor to the final oxide product. researchgate.net The temperatures at which these mass losses occur and the percentage of mass lost in each step provide crucial information about the compound's composition and thermal stability. rsc.orgresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Heating Rate | 5 °C min⁻¹ | researchgate.net |

| Atmosphere | Air | researchgate.net |

| Temperature Range | Room Temperature to 630 °C | researchgate.net |

| Total Weight Loss | 12.2% | researchgate.net |

| Final Product | α-Bi₂O₃ | researchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a pivotal thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method provides quantitative and qualitative data on physical and chemical changes involving endothermic or exothermic processes, or shifts in heat capacity. wustl.edu For Bismuth(III) subnitrate, DSC is instrumental in characterizing its thermal stability and decomposition pathway.

When subjected to a controlled temperature program, Bismuth(III) subnitrate undergoes a series of thermal events. While the exact thermogram can vary based on the specific stoichiometry and crystalline form (e.g., Bi₆O₄(OH)₄₆·H₂O vs. Bi₆O₅(OH)₃₅·3H₂O), a general decomposition pattern can be established. rsc.org The process typically begins with an endothermic event corresponding to the removal of water of hydration. As the temperature increases, further endothermic peaks are observed, which are associated with the decomposition of the compound. This decomposition involves the loss of hydroxyl and nitrate groups, leading to the formation of intermediate bismuth oxynitrate species before ultimately yielding bismuth(III) oxide (α-Bi₂O₃) as the final solid product at higher temperatures. rsc.orgresearchgate.net The temperatures at which these transitions occur and the energy they absorb (endothermic peaks) are characteristic of the material's thermal signature.

Research on analogous bismuth compounds, such as bismuth subcarbonate and bismuth tartrates, reinforces this multi-stage decomposition behavior, showing initial dehydration followed by the decomposition of the anionic groups, ultimately forming stable bismuth oxides. nih.govurfu.ru

Below is a table representing typical thermal events for a basic bismuth(III) nitrate as observed by DSC.

| Thermal Event | Temperature Range (°C) | Process Type | Description |

| Dehydration | 70 - 150 | Endothermic | Loss of water of crystallization. researchgate.net |

| Initial Decomposition | 250 - 400 | Endothermic | Breakdown of nitrate and hydroxyl groups; formation of intermediate bismuth oxynitrates. researchgate.net |

| Final Decomposition | 400 - 600 | Endothermic | Conversion of intermediates to the final stable oxide form, α-Bi₂O₃. rsc.org |

Porosity and Surface Area Characterization: Brunauer-Emmett-Teller (BET) Analysis

The Brunauer-Emmett-Teller (BET) theory provides the basis for a critical technique used to measure the specific surface area of solid and porous materials. wikipedia.org The method involves the physical adsorption of a gas (most commonly nitrogen) onto the surface of the material at cryogenic temperatures (typically 77 K). wikipedia.organton-paar.com By analyzing the gas adsorption isotherm—the amount of gas adsorbed at various relative pressures—the number of gas molecules required to form a monolayer on the surface can be calculated, which in turn allows for the determination of the specific surface area. anton-paar.com

For Bismuth(III) subnitrate, the specific surface area is a crucial physical property, particularly for its applications in areas like subsurface remediation and catalysis, where performance is highly dependent on the available surface for interaction. rsc.org BET analysis has been successfully applied to characterize commercial Bismuth(III) subnitrate. In such studies, the material is typically degassed at an elevated temperature (e.g., 80 °C) for several hours to remove any physisorbed impurities from the surface before analysis. rsc.org

The results from BET analysis, which include specific surface area (m²/g), pore volume (cm³/g), and average pore size, are vital for quality control and for understanding how the synthesis method affects the material's final structure. Different preparation techniques can yield Bismuth(III) subnitrate with significantly different surface characteristics.

The table below presents representative data from BET analysis of different Bismuth(III) subnitrate samples.

| Parameter | Commercial Bismuth Subnitrate | Laboratory-Synthesized Bismuth Subnitrate |

| Specific Surface Area (m²/g) | 0.8 - 2.5 | 5.0 - 15.0 |

| Total Pore Volume (cm³/g) | 0.005 | 0.025 |

| Average Pore Diameter (nm) | 25 | 18 |

Note: Values are illustrative and can vary based on the exact synthesis protocol.

Elemental Analysis and Bismuth Speciation Techniques in Complex Matrices

Determining the concentration of bismuth in complex matrices such as environmental (soil, water) or pharmaceutical samples requires highly sensitive and selective analytical techniques. rsc.orgnih.gov Furthermore, understanding the chemical form, or speciation, of bismuth is critical, as the element's bioavailability, mobility, and toxicity are strongly dependent on its chemical species. nih.gov

For total elemental analysis, Slurry Sampling Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is a powerful technique for the direct determination of bismuth in solid environmental samples like soil and sediment. nih.gov This method minimizes sample preparation time and reduces the risk of contamination. The use of permanent chemical modifiers, such as niobium carbide, can enhance the bismuth signal and improve thermal stability during analysis. nih.gov Another sensitive method for the determination of Bi(III) is nanodrop spectrophotometry, which can be applied after a selective extraction of a Bi(III)-iodide-organic complex. rsc.org

Bismuth speciation analysis aims to separate, identify, and quantify the different bismuth compounds present in a sample. This is typically achieved by coupling a separation technique, most commonly liquid chromatography (LC), with an element-specific detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.org This hyphenated approach allows for the separation of various bismuth species—such as inorganic salts (e.g., subnitrate), bismuth-thiol complexes, or organobismuth compounds—before their highly sensitive detection and quantification by ICP-MS. Elucidating the speciation of bismuth is essential for environmental monitoring and understanding its metabolic pathways.

The following table compares different analytical techniques used for bismuth analysis.

| Technique | Principle | Typical Application | Reported Detection Limit |

| GFAAS | Atomic absorption of light by free atoms in a graphite furnace. nih.gov | Total bismuth in environmental solids (soils, sediments). nih.gov | 50 ng/g nih.gov |

| NDS | Spectrophotometric measurement of a colored bismuth complex in a micro-volume sample. rsc.org | Bi(III) in environmental and pharmaceutical samples. rsc.org | 36.0 µg/L rsc.org |

| LC-ICP-MS | Chromatographic separation of species followed by ionization in plasma and mass spectrometric detection. rsc.org | Speciation of bismuth compounds in water, biological tissues, and environmental extracts. | Low ng/L to pg/L range |

Fundamental Chemical and Structural Research on Bismuth Iii Subnitrate

Polymorphism and Interconversion of Bismuth(III) subnitrate Phases

Bismuth(III) subnitrate exhibits polymorphism, where its chemical composition can crystallize into different structures depending on the preparation conditions. dtu.dk This phenomenon is primarily associated with the presence and arrangement of two distinct complex polycations: [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. dtu.dkresearchgate.net The general chemical formula for these phases can be represented as [Bi₆O₄(OH)₄]₀.₅₊ₓ[Bi₆O₅(OH)₃]₀.₅₋ₓ(NO₃)₅.₅₊ₓ. dtu.dk

The rate of crystal growth is a critical factor influencing which polymorph is formed. A slow crystallization process tends to result in an ordered crystal structure, while rapid crystal growth leads to a disordered arrangement of the complex ions. researchgate.net

Ordered Phase: Under slow growth conditions, a monoclinic phase with the space group P2₁ is formed. This structure features an ordered arrangement of the [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ ions. researchgate.net

Disordered Phase: Fast crystallization yields a different monoclinic P2₁ cell where the complex ions are disordered. researchgate.net This disordered structure can be related to smaller, averaged unit cells, including a monoclinic C2/m cell and a trigonal R3̅ cell. researchgate.net X-ray diffraction may not distinguish between the two complex ions in these averaged structures due to the dominance of scattering from the heavy bismuth atoms. dtu.dk However, neutron powder diffraction can differentiate them. researchgate.net

The interconversion between phases has also been observed. For instance, a commercially available bismuth subnitrate, primarily composed of [Bi₆O₅(OH)₃]⁵⁺ clusters, can convert to a structure containing [Bi₆O₄(OH)₄]⁶⁺ polycations upon contact with deionized water. rsc.orgrsc.org This transformation highlights the dynamic nature of these phases in aqueous environments.

| Phase | Crystal System | Space Group | Lattice Parameters (Å, °) | Formation Conditions |

|---|---|---|---|---|

| Ordered | Monoclinic | P2₁ | a = 15.850, b = 14.986, c = 18.230, β = 107.329 | Slow crystal growth |

| Disordered | Monoclinic | P2₁ | a = 15.8404, b = 15.1982, c = 18.3122, β = 106.829 | Fast crystal growth |

| Disordered (Average) | Trigonal | R3̅ | a = 15.1332, c = 15.7909 (hexagonal setting) | Fast crystal growth |

Coordination Chemistry of Bismuth(III) Centers in Basic Nitrate (B79036) Environments

The coordination chemistry of Bismuth(III) subnitrate is dominated by the formation of hexanuclear bismuth oxido clusters. researchgate.netacs.org The most prominent of these is the cage-like [Bi₆O₄(OH)₄]⁶⁺ polycation. researchgate.netresearchgate.net This cluster features six Bi³⁺ ions positioned at the vertices of an octahedron. wikipedia.org The bismuth atoms are held together by bridging O²⁻ and OH⁻ anions, with each anion located at the center of one of the eight triangular faces of the octahedron, bridging three Bi³⁺ ions. wikipedia.org

Within this structure, the Bi(III) centers are typically four-coordinate, located at the apex of a flat square pyramid. wikipedia.org EXAFS (Extended X-ray Absorption Fine Structure) data for a bismuth subnitrate starting material revealed two distinct Bi–O bond path lengths at approximately 2.14 Å and 2.70 Å, and a Bi–Bi path at 3.67 Å. rsc.org These cage-like [Bi₆O₄(OH)₄]⁶⁺ hexanuclear clusters can form columns along the c-axis of the crystal structure. researchgate.net

The cohesion between these positively charged polycationic units within the crystal lattice is maintained by the nitrate anions (NO₃⁻). researchgate.net This is achieved through two primary interactions:

Hydrogen bonds between the hydroxide (B78521) groups of the cluster and the oxygen atoms of the nitrate anions (OH–ONO₂). researchgate.net

Direct coordination bonds between bismuth atoms and the oxygen atoms of the nitrate anions (Bi–ONO₂). researchgate.net

In some crystal structures, the nitrate groups themselves can be disordered over multiple positions. researchgate.net

Surface Chemistry, Adsorption, and Interfacial Phenomena of Bismuth(III)subnitrate Materials

The surface of Bismuth(III) subnitrate is chemically active, enabling it to interact with and adsorb various contaminants from aqueous solutions, a property explored for subsurface remediation. rsc.org Bismuth-based materials can sequester contaminants through several mechanisms, including ion exchange, inner-sphere adsorption, and outer-sphere complexation. rsc.org

When commercial bismuth subnitrate (BSN), which contains [Bi₆O₅(OH)₃]⁵⁺ clusters, is exposed to aqueous solutions, it undergoes hydrolysis. rsc.org This process significantly lowers the solution pH and leads to the transformation of the material into several other mineral phases. rsc.org This surface reactivity and transformation influence its adsorptive properties.

Adsorption experiments with contaminants such as chromate, iodate, and pertechnetate (B1241340) have been conducted. rsc.org The adsorption isotherms for these contaminants on bismuth subnitrate materials were successfully fitted with the Freundlich model. rsc.org This model is suitable for describing adsorption on surfaces with heterogeneous or dissimilar binding sites, which is consistent with the complex and transforming surface of bismuth subnitrate during hydrolysis. rsc.org

The specific mechanism of interaction can vary depending on the contaminant. For instance, solid-phase characterization after reaction confirmed that while most contaminants are sequestered via inner-sphere adsorption, pertechnetate uptake may occur through anion exchange or outer-sphere complexation. rsc.org

Colloidal Chemistry and Suspension Stability of this compound Particulates

Bismuth(III) subnitrate is practically insoluble in water, which makes it suitable for formulation as a pharmaceutical suspension. nih.govresearchgate.net However, like many bismuth compounds, it has a tendency to form hard, non-redispersible sediments, a phenomenon known as caking. nih.govresearchgate.net Therefore, understanding and controlling its colloidal behavior is essential for maintaining suspension stability.

In an aqueous dispersion, bismuth subnitrate particles possess a large positive surface charge, resulting in a high positive zeta potential. philadelphia.edu.jogpatindia.com This strong electrostatic repulsion between particles keeps the system in a deflocculated state. philadelphia.edu.jogpatindia.com While this prevents particle aggregation, it allows individual particles to settle slowly and pack tightly at the bottom, leading to caking.

To prevent caking and ensure the easy redispersion of the sediment, a state of controlled flocculation is desired. nih.govresearchgate.net This is achieved by adding flocculating agents, typically electrolytes, which reduce the electrical barrier between particles. gpatindia.com For the positively charged bismuth subnitrate particles, anionic electrolytes like monobasic potassium phosphate (B84403) are effective. gpatindia.compharmatech-rx.com The negatively charged phosphate anions adsorb onto the particle surfaces, neutralizing the positive charge and reducing the zeta potential. gpatindia.compharmatech-rx.com

As the electrolyte concentration increases, the zeta potential decreases, reaching zero before becoming negative. gpatindia.com Maximum flocculation, characterized by the formation of light, fluffy aggregates (flocs), occurs when the zeta potential is reduced to a certain low positive value. philadelphia.edu.jo These flocs settle more rapidly but form a higher volume of sediment that is loosely packed and easily redispersed with gentle agitation. philadelphia.edu.jo

| State | Zeta Potential | Particle Interaction | Sedimentation Characteristics | Redispersion |

|---|---|---|---|---|

| Deflocculated (no electrolyte) | High Positive | Repulsion | Slow settling, low volume, compact cake | Difficult |

| Flocculated (controlled electrolyte) | Low Positive | Weak Attraction (Flocs) | Fast settling, high volume, loose sediment | Easy |

Hydrolytic Stability and Conversion Pathways of this compound

Bismuth(III) subnitrate is susceptible to hydrolysis, a reaction with water that leads to its chemical and structural transformation. rsc.orgpatsnap.com This process is fundamental to its behavior in aqueous environments. Due to its position in the periodic table, bismuth has a strong tendency to hydrolyze its salts, even at low pH values, to form less soluble oxy-compounds or "sub-compounds". google.com

When commercial bismuth subnitrate, which is often formulated as Bi₅O(OH)₉(NO₃)₄ and contains [Bi₆O₅(OH)₃]⁵⁺ polycations, is introduced into an aqueous medium, it undergoes hydrolysis. rsc.orgpatsnap.com This reaction consumes hydroxide ions or releases protons, resulting in a significant decrease in the pH of the solution. rsc.org

The hydrolysis initiates a series of conversion pathways. A key transformation is the conversion of the initial [Bi₆O₅(OH)₃]⁵⁺ polycations into the more stable [Bi₆O₄(OH)₄]⁶⁺ form. rsc.org This conversion has been observed when the material is in contact with deionized water. rsc.org Further hydrolysis and reaction with other ions present in the solution can lead to the formation of new solid phases. For example, in groundwater simulants, bismuth subnitrate has been observed to transform into mineral phases that include a daubreeite-like structure (BiO(OH,Cl)) and another unidentified phase designated as unk-Bi(NO₃)ₓ(OH)ᵧO₂. rsc.orgrsc.org The ultimate product of complete hydrolysis and subsequent thermal decomposition is bismuth(III) oxide (Bi₂O₃). researchgate.netwikipedia.org

Nanostructure Formation, Self-Assembly, and Hierarchical Architectures

Research into the nanostructure formation of bismuth compounds often utilizes Bismuth(III) nitrate, the precursor to bismuth subnitrate, as the bismuth source. The principles governing the self-assembly and formation of hierarchical architectures are dictated by reaction kinetics and the choice of solvent and templating agents.

For instance, nanostructures of bismuth subcarbonate ((BiO)₂CO₃) have been selectively synthesized from very dilute bismuth nitrate solutions. oup.com In this process, the morphology of the final product is controlled by the concentration of the reactants. At very low concentrations (e.g., 1 μM), the reaction kinetics are slow, favoring isotropic growth and leading to the formation of nanospheres approximately 150 nm in diameter. oup.com At higher concentrations (e.g., 100 μM), the reaction is faster, promoting anisotropic growth along higher-indexed planes, which results in the self-assembly of nanosheets with a thickness of about 5 nm. oup.com

While these examples pertain to bismuth subcarbonate, the underlying principle—that reaction kinetics, controlled by factors like precursor concentration, can direct the self-assembly of bismuth oxy-anion compounds into specific hierarchical architectures—is broadly applicable. Similar control over morphology can be achieved in solvothermal syntheses of bismuth subcarbonate, where the choice of solvent can direct the formation of nanostructures like nanobars and nanoplates. iaea.org

Solvothermal and Hydrothermal Reactions Involving this compound Precursors

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from precursors like bismuth nitrate and bismuth subnitrate. These reactions are carried out in closed vessels (autoclaves) using aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. Bismuth(III) nitrate is a commonly used precursor due to its solubility in acidic solutions and its role as a source of Bi³⁺ ions.

These methods offer excellent control over the size, morphology, and crystallinity of the resulting products. Bismuth(III) nitrate and its hydrolysis products serve as precursors in the synthesis of a variety of functional bismuth-containing nanomaterials.

Bismuth Oxide (Bi₂O₃): Bismuth oxide nanoparticles can be synthesized via a solvothermal route using a solution of bismuth nitrate pentahydrate in ethylene (B1197577) glycol, followed by calcination. atlantis-press.com The solvothermal reaction temperature and duration play important roles in the formation of the cubic phase Bi₂O₃ nanoparticles. tuiasi.ro

Bismuth Sulfide (B99878) (Bi₂S₃): Bi₂S₃ nanorods and other microstructures have been prepared through hydrothermal reactions between bismuth nitrate and a sulfur source like thiourea. researchgate.net The morphology can be influenced by using templating agents such as thioglycolic acid. researchgate.net Solvothermal routes using bismuth dithiocarbamate (B8719985) complexes (derived from bismuth nitrate) in solvents like oleylamine (B85491) have also been employed. nih.gov

Bismuth Germanium Oxide (BGO): The eulytite phase of bismuth germanium oxide (E-BGO), a scintillator material, can be synthesized hydrothermally by dissolving bismuth nitrate pentahydrate and germanium dioxide in water and heating the solution. osti.gov

In these reactions, the bismuth subnitrate or its parent nitrate salt acts as a soluble source of the bismuth oxido clusters that rearrange and react with other components in the solvent system to form the final crystalline product.

Theoretical and Computational Studies of Bismuth Iii Subnitrate

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic structure and bonding in bismuth compounds. While comprehensive DFT studies specifically on the various forms of bismuth subnitrate are limited, research on related bismuth materials provides valuable insights. For instance, DFT calculations on bismuth subcarbonate suggest that its electronic structure is primarily dictated by the bismuth 6p and oxygen 2p orbitals. It is anticipated that a similar orbital contribution would be observed in bismuth subnitrate, given the presence of Bi-O bonding.

The structure of basic bismuth nitrates often features complex polycations, such as [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. Understanding the electronic distribution and bonding within these clusters is crucial. DFT studies on the aqueous hydration of the Bi³⁺ ion have highlighted the role of water in stabilizing the lone-pair electronic state, which involves a mix of 6s and 6p orbitals, leading to an asymmetric first solvent shell. This stereochemically active lone pair is a key feature of Bi(III) chemistry and significantly influences the coordination environment and bonding within the crystal lattice of bismuth subnitrate.

Further DFT investigations could provide detailed information on the band structure, density of states (DOS), and charge distribution in different polymorphic forms of bismuth subnitrate, offering explanations for their observed physical and chemical properties.

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Solution Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of materials at the atomic level. To date, MD simulations specifically targeting the interfacial interactions of solid bismuth subnitrate with solvents are not widely reported in the literature. However, numerous studies have employed ab initio MD and quantum mechanical charge field (QMCF-MD) simulations to investigate the hydration of the Bi(III) ion in aqueous solutions.

These simulations have been instrumental in characterizing the hydration shell of the Bi³⁺ ion, revealing details about its coordination number and the geometry of the hydrated complex. Such studies are fundamental to understanding the initial steps of dissolution and hydrolysis of bismuth salts, including bismuth subnitrate. For example, simulations have shown that the Bi(III) aqua ion is stable in acidic aqueous solutions but undergoes hydrolysis as the pH increases, a process central to the formation of basic bismuth nitrates.

MD simulations have also been used to study the formation and stability of large bismuth oxido clusters that can be formed from the hydrolysis of basic bismuth nitrates. These simulations provide insights into the aggregation and structuring of these complex ions in solution, which is a precursor to nucleation and crystal growth. Future MD studies could focus on modeling the interface between a specific bismuth subnitrate crystal face and an aqueous environment to understand the mechanisms of crystal growth, dissolution, and interaction with other dissolved species.

Computational Modeling of Crystal Growth, Nucleation, and Polymorphism

The crystallization of bismuth subnitrate from aqueous solutions is a complex process that can lead to various crystalline forms, a phenomenon known as polymorphism. Computational modeling provides a means to investigate the underlying mechanisms of nucleation and crystal growth that govern the formation of these different polymorphs.

While specific computational models for the crystal growth of bismuth subnitrate are not extensively documented, the experimental literature clearly indicates that factors such as pH, temperature, and the rate of crystallization can lead to different structures. For example, it has been observed that fast and slow crystal growth modes of a basic bismuth(III) nitrate (B79036) can result in disordered and ordered crystal structures, respectively.

Computational approaches, such as those based on classical nucleation theory or molecular dynamics simulations of supersaturated solutions, could be employed to model the initial stages of bismuth subnitrate nucleation. Furthermore, modeling the growth of different crystal faces can help in predicting the final crystal morphology. Understanding the relative thermodynamic stabilities of different polymorphs through lattice energy calculations is another area where computational modeling can provide significant insights. The hydrolysis of Bi(NO₃)₃ in aqueous solution has been shown to yield various novel polynuclear bismuth oxido nitrates, and computational studies could help to rationalize the formation of these complex structures.

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For bismuth subnitrate, theoretical calculations can aid in the assignment of vibrational modes observed in infrared (IR) and Raman spectra. Studies on nitrate complexes of bismuth(III) have utilized such techniques to understand the coordination of nitrate ions to the bismuth center.

DFT calculations can be employed to predict a range of spectroscopic properties, including UV-Vis absorption spectra, and NMR chemical shifts. For example, a computational study investigating the interaction of bismuth oxide and bismuth subnitrate with paracetamol suggested that the presence of nitric residues in the subnitrate induced geometrical constraints in the transitional state, influencing its energetic favorability. This highlights the potential of computational methods to elucidate reaction mechanisms at a molecular level.

Furthermore, computational analysis of reaction pathways can provide valuable information on the synthesis of bismuth compounds. A recent study combined text-mining with chemical reaction network analysis to investigate the reaction between bismuth nitrate and 2-methoxyethanol, revealing that the thermodynamically favored mechanism involves partial solvation followed by dimerization. Such approaches could be extended to model the complex hydrolysis and condensation reactions that lead to the formation of various bismuth subnitrate species.

Quantum Chemical Calculations for Bismuth Coordination Complexes

Bismuth(III) forms a wide variety of coordination complexes, and quantum chemical calculations are essential for understanding their structure, bonding, and properties. Numerous studies have utilized methods like DFT to investigate bismuth complexes with various ligands.

These calculations provide insights into the geometry of the coordination sphere around the bismuth center, the nature of the metal-ligand bonds, and the electronic structure of the complex. For instance, in a study of bismuth halide-based coordination complexes, periodic DFT calculations were used to understand the role of both the organic ligands and the halide ions in determining the photophysical properties of the complexes. The calculations showed that changing the halide from chlorine to iodine led to a bathochromic shift in the absorption band, a finding that was consistent with experimental observations.

Quantum chemical calculations have also been employed to study the magnetic properties of cobalt complexes featuring bonds to heavy pnictogens, including bismuth. These advanced calculations can help to understand the influence of the heavy bismuth atom on the electronic and magnetic properties of transition metal centers. The application of these computational techniques to the polynuclear bismuth clusters found in bismuth subnitrate could provide a deeper understanding of the bonding and electronic interactions within these complex inorganic structures.

Mechanistic Investigations in Non Clinical and Model Systems

Molecular Interactions of Bismuth(III)subnitrate with Biomacromolecules (e.g., proteins, DNA, polysaccharides) in vitro

In vitro investigations have revealed that the biological activity of Bismuth(III) subnitrate is fundamentally linked to the interactions of its released bismuth ions (Bi³⁺) with essential biomacromolecules. The primary mechanism involves the strong affinity of Bi³⁺ for sulfur-containing amino acids, particularly cysteine. This allows bismuth to bind to cysteine-rich proteins, such as metallothionein (B12644479) and ferric ion-binding proteins, which are critical for maintaining iron and zinc homeostasis in pathogens. longdom.org This binding can lead to the displacement of essential metal ions like iron and zinc, impairing the growth and metabolic functions of the microorganism. longdom.org

Bismuth can also interact with "hub proteins," which are highly connected proteins within a pathogen's interaction network. By targeting these central proteins, bismuth can disrupt multiple cellular processes simultaneously, a multi-targeted mode of action that may reduce the likelihood of developing resistance. nih.gov For example, studies on Helicobacter pylori have identified a specific chaperone protein, HpDnaK, as a target for bismuth, and inhibiting this protein interferes with the bacterium's ability to adhere to host cells. nih.gov